molecular formula C15H19N3O4S B4783046 N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanamide

N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanamide

Cat. No.: B4783046
M. Wt: 337.4 g/mol
InChI Key: QADOSDWICWUVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanamide is an organic compound with a distinct quinazolinyl moiety. Quinazolinone derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry.

Properties

IUPAC Name

N-(6,7-dimethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-8(2)5-13(19)17-18-14(20)9-6-11(21-3)12(22-4)7-10(9)16-15(18)23/h6-8H,5H2,1-4H3,(H,16,23)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADOSDWICWUVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Stage: : Start with an appropriately substituted anthranilic acid which will form the quinazolinone ring.

  • Cyclization Reaction: : The anthranilic acid derivative undergoes cyclization with isothiocyanate to form the desired quinazolinone core.

  • Methoxylation: : Introduction of methoxy groups at positions 6 and 7 is achieved using methylating agents like dimethyl sulfate.

  • Butanamide Substitution: : The final butanamide moiety is introduced via a coupling reaction with an appropriate amine under acidic conditions.

Industrial Production Methods

Industrial methods typically involve optimized versions of the above synthetic routes, with an emphasis on high yield and purity. Use of high-throughput screening and automated synthesis can greatly enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at its sulfur atom using reagents like hydrogen peroxide, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reductive conditions, such as hydrogenation, can convert the carbonyl group into a hydroxyl group.

  • Substitution: : Halogenation and nitration can be carried out on the aromatic ring under appropriate conditions, such as using halogens in the presence of Lewis acids.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, mild acids.

  • Reduction: : Hydrogen gas, catalytic palladium.

  • Substitution: : Halogens, nitrating agents like nitric acid.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Halogenated or nitro-quinazolinone derivatives.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Acts as a potent inhibitor in enzymatic reactions, particularly targeting kinases and other regulatory proteins.

  • Medicine: : Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound primarily exerts its effects by interacting with molecular targets like enzymes and receptors. It binds to active sites or allosteric sites, leading to inhibition or modulation of enzymatic activity. Pathways influenced include cell signaling cascades involving kinases and phosphatases.

Comparison with Similar Compounds

Similar Compounds

  • Quinazolinone derivatives: : Known for their pharmacological properties.

  • Thiourea derivatives: : Exhibiting similar sulfur-based reactivity.

  • Methoxy-substituted aromatics: : Useful in studying the effect of electron-donating groups on biological activity.

Unique Features

  • The combination of the quinazolinone core with sulfur and methoxy substituents makes it unique, offering a diverse range of interactions and activities not commonly found in simpler analogs.

  • The specific substitution pattern enhances its potential for binding to a wide array of biological targets, making it a versatile scaffold in drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.